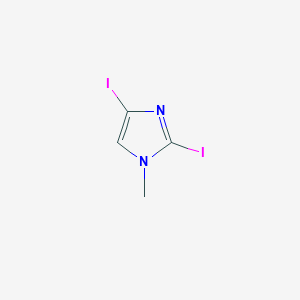
2,4-Diiodo-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H4I2N2. It has a molecular weight of 333.9 . This compound is part of the imidazole family, which is a class of organic compounds known for their wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 2,4-Diiodo-1-methyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The InChI code for this compound is 1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 .Physical And Chemical Properties Analysis
2,4-Diiodo-1-methyl-1H-imidazole has a melting point of 122-124 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Imidazole Derivatives
Synthesis of Imidazole Derivatives :Imidazole derivatives have been extensively synthesized and characterized due to their significant biological activities. For instance, a series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs of amino acids, dipeptides, and tripeptides were synthesized and showed potent bioactivity against fungi and moderate activity against certain bacteria (Dahiya, 2008). Additionally, the creation of 5-imidazole-carbaldehydes containing mono-(N-1) methyl (or aryl) analogs as building blocks in medical chemistry has been noted, emphasizing the versatility and wide-ranging applications of imidazole derivatives (Orhan et al., 2019).
Chemical and Physical Properties :The electronic or substituent influence on the imidazole ring's donor-acceptor capacities has been a subject of study, revealing insights into the molecular behavior of imidazole-based compounds. The push/pull of electron density on the imidazole ring by electron-rich/electron-withdrawing substituents was found to be crucial for influencing the donor capacity of the N-base electrons (Eseola et al., 2012).
Applications in Various Fields
Biochemical Applications :Imidazole derivatives have been utilized in various biochemical applications. For instance, 1-(Methyldithiocarbonyl)imidazole has been reported as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent, emphasizing its utility in the synthesis of various biochemically significant compounds (Mohanta et al., 2000).
Antimicrobial and Antifungal Properties :Imidazole derivatives have been recognized for their antimicrobial and antifungal properties. The research has shown the effectiveness of these compounds against a range of pathogenic fungi and bacteria, highlighting their potential in developing new antimicrobial and antifungal agents (Dahiya, 2008).
Electrochemical Applications :Imidazole and its derivatives have also found applications in electrochemical systems, such as high-temperature proton-conducting polymer electrolytes for fuel cells, demonstrating the compound's versatility in various scientific and industrial applications (Schechter & Savinell, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-diiodo-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCXSIMJZBSYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodo-1-methyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

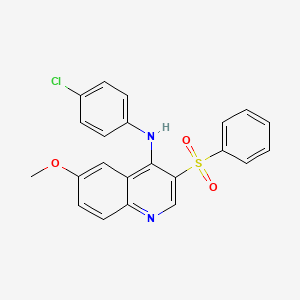
![N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2564162.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)
![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)
![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)
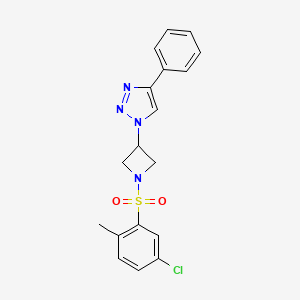
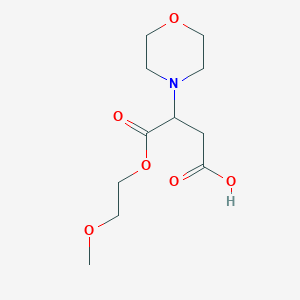
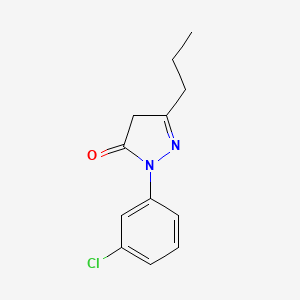
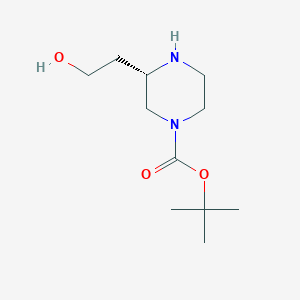
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)
